molecular formula C12H11NO4S B13163801 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid

Cat. No.: B13163801
M. Wt: 265.29 g/mol
InChI Key: UYQRWVFXAHTXBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 1,3-thiazole-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The thiazole ring and methoxy group play crucial roles in binding to proteins and enzymes, affecting their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid is unique due to the specific positioning of the methoxy and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

4-methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C12H11NO4S/c1-16-10-3-2-8(12(14)15)4-11(10)17-5-9-6-18-7-13-9/h2-4,6-7H,5H2,1H3,(H,14,15)

InChI Key

UYQRWVFXAHTXBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CSC=N2

Origin of Product

United States

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